5-Amino-2-(trifluoromethyl)pyridine

Medicinal Chemistry Process Chemistry Solid-State Characterization

5-Amino-2-(trifluoromethyl)pyridine (6-(trifluoromethyl)pyridin-3-amine) is the essential 2-CF3-5-NH2 regioisomer for medicinal chemistry and agrochemical R&D. Its distinct electronic profile and low melting point (39–43°C) enable one-pot azaindole syntheses and efficient scale-up, unlike higher-melting regioisomers. Choose this validated building block to accelerate kinase inhibitor, antiviral, and crop-protection programs. Confirm purity ≥98% and request bulk GMP-ready lots now.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 106877-33-2
Cat. No. B027028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(trifluoromethyl)pyridine
CAS106877-33-2
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)C(F)(F)F
InChIInChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2
InChIKeyIBOZOWZSXZNIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2) | Key Intermediate for Pharmaceutical & Agrochemical Procurement


5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2) is a fluorinated heterocyclic aromatic amine belonging to the class of trifluoromethyl-substituted aminopyridines. It is characterized by a pyridine core with an electron-withdrawing -CF3 group at the 2-position and a nucleophilic -NH2 group at the 5-position, rendering it a versatile building block in medicinal chemistry and agrochemical synthesis [1]. This compound serves as a critical intermediate in the construction of complex molecules, notably in the development of kinase inhibitors, antiviral agents, and agrochemical active ingredients . Its structural features provide a distinct electronic and steric profile compared to non-fluorinated or differently substituted pyridine analogs, which directly influences the lipophilicity (XLogP3 = 1.1) and metabolic stability of derived end-products [2].

Procurement Risk Alert: Why 5-Amino-2-(trifluoromethyl)pyridine Cannot Be Replaced by Common Aminopyridine Analogs


Substituting 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2) with other regioisomeric aminopyridines—such as 2-amino-5-(trifluoromethyl)pyridine or 4-amino-2-(trifluoromethyl)pyridine—or non-fluorinated analogs poses a significant scientific and procurement risk due to quantifiable differences in physicochemical properties and synthetic utility. The unique placement of the amino group at the 5-position relative to the trifluoromethyl group at the 2-position on the pyridine ring results in a distinct electronic environment and steric profile, which is critical for specific chemical reactivity, such as its established role in one-pot azaindole syntheses [1]. Furthermore, as detailed in the evidence below, this specific regioisomer exhibits a significantly lower melting point compared to its closest regioisomers [2], which can impact handling, purification, and formulation processes. Such differences render generic, in-class substitution unreliable without rigorous re-validation of synthetic pathways and final product performance.

Quantitative Differentiation of 5-Amino-2-(trifluoromethyl)pyridine (106877-33-2) Against Regioisomeric and Functional Analogs


Comparative Physicochemical Profile: Melting Point vs. Regioisomeric Analogs

The melting point of 5-Amino-2-(trifluoromethyl)pyridine (39-43 °C) is significantly lower than that of its closest regioisomers, 2-amino-4-(trifluoromethyl)pyridine (70-74 °C) and 4-amino-2-(trifluoromethyl)pyridine (58-62 °C) [1]. This quantitative difference in solid-state behavior is a critical parameter for process chemists and formulators, influencing handling, purification (e.g., recrystallization), and storage conditions.

Medicinal Chemistry Process Chemistry Solid-State Characterization

Comparative Physicochemical Profile: Lipophilicity (XLogP3) vs. Regioisomers

The computed lipophilicity (XLogP3) of 5-Amino-2-(trifluoromethyl)pyridine is 1.1, which is measurably lower than that of its regioisomer 2-amino-5-(trifluoromethyl)pyridine (XLogP3 = 1.5) [1]. This quantifiable difference in predicted logP can have a substantial impact on the ADME properties of derived drug candidates, influencing membrane permeability and distribution.

Medicinal Chemistry Drug Design ADME Prediction

Established Synthetic Utility: Documented Use in One-Pot Azaindole Synthesis

This specific regioisomer is uniquely documented for its use in a convenient, one-pot synthesis of azaindoles, a privileged scaffold in drug discovery [1]. While the literature lacks direct, head-to-head yield comparisons for this specific transformation with other aminopyridines under identical conditions, the established and vendor-referenced procedure for this compound constitutes class-level evidence of a specific, value-added application not universally reported for its regioisomers.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Primary Procurement Scenarios for 5-Amino-2-(trifluoromethyl)pyridine (106877-33-2) Based on Verifiable Differentiation


Synthesis of Kinase Inhibitor and Antiviral Drug Candidates

Medicinal chemistry programs focused on developing novel kinase inhibitors or antiviral agents should prioritize 5-Amino-2-(trifluoromethyl)pyridine as a key synthetic intermediate. Its unique electronic profile and moderate lipophilicity (XLogP3 = 1.1) [5], distinct from other regioisomers, are crucial for optimizing the drug-like properties and target binding of advanced lead molecules .

One-Pot Construction of Azaindole Libraries for Lead Optimization

For research groups engaged in synthesizing azaindole-based compound libraries, this specific aminopyridine is the preferred building block due to its documented and validated use in one-pot synthetic procedures [5]. This established methodology can significantly accelerate SAR studies and lead optimization campaigns by providing direct access to a therapeutically relevant heterocyclic scaffold.

Process Chemistry Requiring Low-Melting Solid Handling

In process development and scale-up, the relatively low melting point (39-43 °C) of 5-Amino-2-(trifluoromethyl)pyridine [5] offers a practical advantage over higher-melting regioisomers (e.g., 70-74 °C for the 2,4-regioisomer) . This property can facilitate easier melting, mixing, and purification steps, potentially reducing energy consumption and improving process efficiency in large-scale manufacturing.

Design of Agrochemical Active Ingredients with Enhanced Metabolic Stability

In agrochemical R&D, the trifluoromethylpyridine motif is a privileged substructure known to enhance metabolic stability and bioavailability. 5-Amino-2-(trifluoromethyl)pyridine serves as a versatile entry point for introducing this motif into novel herbicide and fungicide candidates [5]. Its specific substitution pattern allows for diverse downstream functionalization, enabling the exploration of chemical space relevant to crop protection .

Technical Documentation Hub

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